Chloroacetic acid-d3

Catalog No.
S871873
CAS No.
1796-85-6
M.F
C2H3ClO2
M. Wt
97.512
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroacetic acid-d3

CAS Number

1796-85-6

Product Name

Chloroacetic acid-d3

IUPAC Name

deuterio 2-chloro-2,2-dideuterioacetate

Molecular Formula

C2H3ClO2

Molecular Weight

97.512

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD

InChI Key

FOCAUTSVDIKZOP-RIAYTAFFSA-N

SMILES

C(C(=O)O)Cl

Synonyms

CHLOROACETIC ACID-D3

Isotope Tracing Studies:

  • Deuterium acts as a non-radioactive isotope tracer. By incorporating deuterium into specific positions of a molecule, scientists can track its metabolic pathway or reaction mechanisms within a system. []
  • Chloroacetic acid-d3 allows researchers to monitor the fate of chloroacetic acid in biological systems or chemical reactions without the safety concerns associated with radioactive isotopes.

Mass Spectrometry Analysis:

  • Mass spectrometry is a powerful analytical technique used to identify and quantify molecules. However, sometimes closely related molecules can have identical masses, making them difficult to distinguish.
  • Chloroacetic acid-d3 has a slightly higher mass than regular chloroacetic acid due to the presence of deuterium. This mass shift allows researchers to differentiate between these molecules in mass spectrometry experiments, leading to more accurate analysis. []

NMR Spectroscopy Studies:

  • Nuclear magnetic resonance (NMR) spectroscopy is another key technique for studying the structure and dynamics of molecules.
  • Deuterium has different magnetic properties compared to hydrogen. By incorporating deuterium into specific positions of chloroacetic acid, researchers can simplify the resulting NMR spectra, making it easier to interpret the data and gain insights into the molecule's structure and interactions. []

Investigating Kinetic Isotope Effects:

  • Kinetic isotope effects refer to the influence of isotopic substitution on reaction rates.
  • Chloroacetic acid-d3 can be used to study these effects in reactions involving chloroacetic acid. By comparing reaction rates with the normal and deuterated forms, researchers can gain valuable information about the reaction mechanism and the role of specific bonds in the process.

Chloroacetic acid-d3 is a deuterated form of chloroacetic acid, an organochlorine compound with the molecular formula ClCH₂CO₂H. This compound is a colorless solid and serves as a significant building block in organic synthesis. Chloroacetic acid itself is known for its high reactivity, particularly due to the presence of the carbon-chlorine bond, which makes it useful in various

Chloroacetic acid-d3, by itself, doesn't have a specific mechanism of action in biological systems. Its primary use lies in serving as a labelled version of chloroacetic acid for research purposes.

Chloroacetic acid-d3 shares the safety hazards of unlabeled chloroacetic acid. It is classified as toxic and corrosive [, ]. Here are some key safety points:

  • Toxic: Contact with skin or ingestion can cause severe burns and poisoning [, ].
  • Corrosive: Can cause severe eye damage and skin burns [, ].
  • Fatal if Inhaled: Inhalation can be fatal [].
  • Environmental Hazard: Highly toxic to aquatic life [].
Similar to its non-deuterated counterpart. The most notable reactions include:

  • Nucleophilic Substitution: The carbon-chlorine bond can be replaced by various nucleophiles, leading to the formation of different carboxylic acid derivatives.
  • Esterification: Chloroacetic acid-d3 can react with alcohols to form esters.
  • Amidation: It can react with amines to produce amides.

These reactions leverage the high reactivity of the carbon-chlorine bond, allowing for diverse synthetic pathways .

Chloroacetic acid-d3 can be synthesized through several methods:

  • Chlorination of Acetic Acid: This method involves the chlorination of acetic acid in the presence of deuterated solvents or reagents to introduce deuterium into the molecule.
  • Hydrolysis of Trichloroethylene: A more refined method involves hydrolyzing trichloroethylene under controlled conditions to yield chloroacetic acid-d3 with high purity .

Both methods ensure that the final product retains the necessary isotopic labeling for analytical applications.

Chloroacetic acid-d3 has several applications:

  • Analytical Chemistry: Its deuterated nature makes it valuable for nuclear magnetic resonance spectroscopy and mass spectrometry, facilitating precise measurements and structural elucidation.
  • Synthesis of Pharmaceuticals: It serves as a precursor in synthesizing various drugs and herbicides, including glyphosate and other phenoxy herbicides .
  • Research: Used in studies related to metabolic pathways and mechanisms due to its isotopic labeling.

Interaction studies involving chloroacetic acid-d3 focus primarily on its reactivity with biological molecules. Research indicates that chloroacetic acids can interact with nucleophiles such as amino acids and proteins, potentially leading to modifications that affect biological activity. These interactions are crucial for understanding the compound's role in pharmacology and toxicology .

Chloroacetic acid-d3 shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructureUnique Features
Dichloroacetic AcidCl₂CHCOOHContains two chlorine atoms; used in metabolic studies.
Trichloroacetic AcidCl₃C-COOHHighly reactive; used as a reagent in organic synthesis.
Acetic AcidCH₃COOHNon-halogenated; serves as a baseline for comparison.
2-Methyl-4-chlorophenoxyacetic AcidC₉H₈ClO₃Herbicide derivative; demonstrates biological activity.

Chloroacetic acid-d3's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in biochemical pathways compared to its non-deuterated analogs and other chlorinated compounds .

XLogP3

0.2

Wikipedia

Chloro(~2~H_3_)acetic acid

Dates

Modify: 2023-08-15

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